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Clobazam-d5 (1.0mg/ml in Methanol)

Cat. No.: B1145073
CAS No.: 129973-76-8
M. Wt: 305.77
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Description

Clobazam-d5 (1.0mg/ml in Methanol), also known as Clobazam-d5 (1.0mg/ml in Methanol), is a useful research compound. Its molecular formula is C₁₆H₈D₅ClN₂O₂ and its molecular weight is 305.77. The purity is usually 95%.
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Properties

CAS No.

129973-76-8

Molecular Formula

C₁₆H₈D₅ClN₂O₂

Molecular Weight

305.77

Synonyms

7-Chloro-1-methyl-5-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione;  Clobazepam-d5;  Frisium-d5;  Frizium-d5;  H 4723-d5;  HR 376-d5;  LM 2717-d5;  Mystan-d5;  NSC 336279-d5;  Urbadan-d5;  Urbanyl-d5; 

Origin of Product

United States

Significance of Stable Isotope Labeled Compounds in Advanced Chemical and Biomedical Research

Stable isotope-labeled compounds (SILs) are indispensable tools in modern scientific inquiry. Unlike their radioactive counterparts, SILs are non-radioactive, making them safer and more suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.comsimsonpharma.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), into a molecule creates a substance with a higher molecular weight than the unlabeled version. simsonpharma.com This mass difference is the key to their utility.

The primary applications of SILs in biomedical and chemical research include:

Quantitative Analysis: SILs are the gold standard for absolute quantification in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comsimsonpharma.com They serve as ideal internal standards because their chemical and physical properties are nearly identical to the native compound, but they are distinguishable by their mass. simsonpharma.com This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction inefficiencies and matrix effects.

Metabolism Studies: SILs are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org By tracking the labeled compound through a biological system, researchers can identify metabolites, delineate metabolic pathways, and understand the disposition of drugs and other xenobiotics. nih.govacs.org

Mechanistic Insights: The use of SILs helps in elucidating the mechanisms of chemical reactions and biological processes. diagnosticsworldnews.com They can be used to trace the fate of specific atoms within a molecule, providing a deeper understanding of reaction pathways. diagnosticsworldnews.com

Overview of Clobazam and Its Deuterated Analog, Clobazam D5

Clobazam is a 1,5-benzodiazepine, a class of compounds known for their effects on the central nervous system. nih.gov Structurally, it is distinguished from the more common 1,4-benzodiazepines by the placement of nitrogen atoms in its diazepine (B8756704) ring. nih.gov First synthesized in 1966, clobazam has been utilized in various clinical applications.

Clobazam-d5 is a deuterated analog of clobazam, meaning that five hydrogen atoms on the phenyl ring of the clobazam molecule have been replaced with deuterium (B1214612) atoms. lgcstandards.com This substitution increases the molecular weight of the compound without significantly altering its chemical properties. simsonpharma.com

Here is a comparison of the key properties of Clobazam and Clobazam-d5:

PropertyClobazamClobazam-d5
Chemical Formula C₁₆H₁₃ClN₂O₂ nist.govC₁₆H₈D₅ClN₂O₂ lgcstandards.com
Molecular Weight 300.74 g/mol nist.gov305.77 g/mol lgcstandards.com
CAS Number 22316-47-8 nist.gov129973-76-8 lgcstandards.comachemtek.com
Appearance White crystalline powder nih.govNot specified
Solubility Slightly soluble in water, soluble in alcohol nih.govNot specified

Data sourced from multiple references. lgcstandards.comnist.govachemtek.comnih.gov

The primary metabolite of clobazam is N-desmethylclobazam, which is also pharmacologically active. nih.govclinpgx.org The half-life of clobazam is approximately 36-42 hours, while its active metabolite, N-desmethylclobazam, has a longer half-life of 71-82 hours. nih.gov

Rationale for Research on Clobazam D5 1.0mg/ml in Methanol As a Specialized Analytical Standard

Synthetic Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Clobazam structure can be approached through several synthetic strategies, each with distinct advantages regarding specificity, yield, and scalability. The most common form of Clobazam-d5 features deuteration on the C5-phenyl ring. lgcstandards.comsimsonpharma.com

Catalytic Hydrogen-Deuterium Exchange Methodologies

Catalytic hydrogen-deuterium (H-D) exchange represents a potential method for deuterating organic molecules by swapping hydrogen atoms for deuterium. This process typically involves a heterogeneous catalyst, such as palladium, platinum, or rhodium, and a deuterium source like deuterium gas (D₂) or heavy water (D₂O).

For a molecule like Clobazam, H-D exchange could theoretically be applied to the final compound. The aromatic protons, particularly those on the phenyl ring, are potential targets for such an exchange. However, this method often faces challenges:

Lack of Selectivity: It can be difficult to control the exact positions and number of deuterium atoms incorporated, potentially leading to a mixture of deuterated isotopologues.

Harsh Conditions: The conditions required for exchange, such as high temperatures and pressures, may risk degrading the core benzodiazepine (B76468) structure. nih.govnih.gov

Isotopic Scrambling: Incomplete or non-specific exchange can result in a product with low isotopic enrichment and a complex distribution of deuterium labels.

While H-D exchange is a powerful tool in other contexts, such as probing protein dynamics, its application for the specific synthesis of Clobazam-d5 is less favored compared to building the molecule from an already labeled precursor. nih.gov

Exploration of Alternative Deuteration Routes

The most reliable and specific method for synthesizing Clobazam-d5 involves the use of a deuterated starting material. The synthesis of Clobazam generally proceeds through the formation of a benzodiazepine ring system from precursor molecules. google.comgoogle.comnih.gov To produce Clobazam-d5 with deuteration on the phenyl ring, the synthesis would logically start with aniline-d5 (B30001) or a derivative thereof.

A plausible synthetic route involves:

Reacting a substituted 2-aminophenyl intermediate with a deuterated phenyl-containing building block.

Subsequent cyclization and methylation steps to form the final 1,5-benzodiazepine ring system. google.com

This bottom-up approach ensures that the deuterium atoms are located exclusively on the desired phenyl group, resulting in a single, well-defined isotopologue with high isotopic purity. lgcstandards.comsimsonpharma.com This method avoids the selectivity issues inherent in H-D exchange on the final Clobazam molecule. Studies on the synthesis of other deuterated benzodiazepine derivatives have also demonstrated the success of using labeled precursors to enhance metabolic stability and create novel chemical entities. nih.gov

Scalability Considerations for Research Material Production

Scaling the production of Clobazam-d5 for research purposes presents several challenges. While general synthesis methods for Clobazam are designed to be scalable for large-scale pharmaceutical production google.com, the introduction of isotopic labeling adds complexity and cost.

Key considerations include:

Cost and Availability of Starting Materials: Deuterated precursors, such as aniline-d5, are significantly more expensive than their non-deuterated counterparts. Their availability in large quantities can also be limited.

Reaction Optimization: Each step of the synthesis must be carefully optimized to maximize yield and prevent any potential for isotopic dilution or back-exchange, thereby preserving the isotopic enrichment of the final product.

Purification and Analysis: Rigorous purification techniques are necessary to separate the final deuterated product from any unlabeled or partially labeled impurities. Extensive analytical testing is required to confirm the chemical purity and isotopic distribution of each batch.

Deuterium Labeling Specificity and Retention Assessment

Verifying the precise location and stability of the deuterium labels is paramount for the function of Clobazam-d5 as an internal standard.

Positional Isomerism and Distribution of Deuterium Atoms

The standard Clobazam-d5 (CAS No. 129973-76-8) is specifically 7-chloro-1-methyl-5-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione. lgcstandards.com This indicates that all five deuterium atoms are located on the phenyl ring attached to the nitrogen at position 5.

The primary techniques for confirming this distribution are:

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the correct mass increase corresponding to the incorporation of five deuterium atoms, distinguishing it from the unlabeled Clobazam.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of Clobazam-d5, the multiplet signals corresponding to the protons on the C5-phenyl ring would be absent. The remaining signals for the benzodiazepine core and the methyl group would remain.

²H NMR: The deuterium NMR spectrum would show a distinct signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. magritek.com The characteristics of this signal provide direct evidence of the labeling position.

Evaluation of Deuterium Exchange Stability Under Experimental Conditions

The stability of the C-D bond is critical for the reliability of Clobazam-d5 as an internal standard. The C-D bond is stronger than the C-H bond, making the deuterium label on an aromatic ring generally stable under typical analytical conditions.

Forced degradation studies on unlabeled Clobazam have shown it is relatively stable in solid form but can degrade in aqueous solution when exposed to strong acid, strong base, heat, or UV light. nih.govnih.gov While the core structure of Clobazam-d5 would be susceptible to the same degradation pathways, the deuterium labels on the aromatic ring are not expected to undergo back-exchange to hydrogen under these conditions. Storage in a methanol solution at refrigerated temperatures is considered stable. wchn.sa.gov.au The stability in methanol is crucial as it is the common solvent for its use as a reference standard.

Table of Mentioned Compounds

Chemical Reactivity and Degradation Pathways of Labeled Compound

The chemical stability of Clobazam-d5, particularly in its methanol solution, is a critical parameter for its use as an analytical standard. Its degradation profile has been investigated under various stress conditions, mirroring the pathways of the unlabeled parent compound, as the deuterium labeling on the phenyl ring is not expected to significantly alter its core reactivity.

Investigation of Oxidative and Reductive Transformations

Forced degradation studies performed on clobazam provide insight into its oxidative susceptibility. When subjected to oxidative stress, the molecule undergoes significant changes.

Oxidative Degradation: Exposure of clobazam to oxidizing agents such as 3% hydrogen peroxide (H₂O₂) leads to notable degradation. nih.gov Studies conducted at elevated temperatures (60°C) show a breakdown of the primary compound, indicating that the benzodiazepine ring system is susceptible to oxidation. While the exact structures of the oxidative degradation products are not fully elucidated in all studies, the reaction demonstrates a potential pathway for decomposition. It is anticipated that Clobazam-d5 would follow an identical pathway, yielding degradation products that retain the deuterated phenyl moiety.

Reductive Transformations: In synthetic pathways for clobazam, reduction steps are integral. For example, the synthesis often involves the reduction of a nitro group to an amine using agents like zinc powder. google.com This indicates that the general structure is stable to certain reductive conditions, although specific studies on the reductive degradation of the final Clobazam-d5 molecule are less common. The d5-phenyl group itself is highly stable and would not be susceptible to reduction under standard chemical conditions.

Hydrolytic Stability Analysis

The hydrolytic stability of clobazam has been assessed under both acidic and basic conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netfda.gov These studies reveal that the compound is particularly labile to hydrolysis, especially in basic environments.

Acidic Hydrolysis: In the presence of strong acids, such as 2 M HCl at 60°C, clobazam shows significant degradation. nih.gov The amide bonds within the diazepine (B8756704) ring are susceptible to acid-catalyzed hydrolysis, leading to the opening of the seven-membered ring.

Basic Hydrolysis: The compound degrades very rapidly in basic solutions. nih.gov In a 0.1 M NaOH solution at room temperature, approximately 35% of the drug degrades within one hour, with nearly complete degradation (99%) observed after 48 hours. nih.gov This instability is a critical characteristic, leading to the formation of specific degradation products. The primary degradation product formed under basic conditions has been identified and characterized. nih.govresearchgate.net For Clobazam-d5, the same hydrolytic cleavage would occur, resulting in a degradation product containing the d5-phenyl group.

The following table summarizes the degradation of clobazam bulk drug under various hydrolytic and oxidative conditions.

ConditionExposure TimeTemperature% Degradation
2 M HCl1 hour60°C~10%
0.1 M NaOH1 hourRoom Temp~35%
0.1 M NaOH48 hoursRoom Temp~99%
3% H₂O₂1 hour60°C~15%
Data sourced from stability studies on unlabeled clobazam, which is expected to be representative for Clobazam-d5. nih.gov

Identification of Labeled Degradation Products in Methanol Solution

While extensive forced degradation studies have been conducted in aqueous acidic, basic, and oxidative environments, specific long-term stability studies detailing the degradation products of Clobazam-d5 exclusively in a methanol solution are not extensively documented in the reviewed literature. Methanol is a common solvent for creating analytical standards due to its ability to solubilize the compound and its compatibility with chromatographic systems. researchgate.net

However, based on the known reactivity of clobazam, potential degradation pathways in methanol can be inferred:

Solvolysis: If acidic or basic contaminants are present in the methanol solution, they could catalyze the solvolysis of the amide bonds, analogous to hydrolysis. This could potentially lead to ring-opening products where a methoxy (B1213986) group is incorporated instead of a hydroxyl group.

Transesterification: This is less likely given the amide-based structure of the diazepine ring.

Degradation Product from Basic Hydrolysis: The primary product identified from degradation under basic aqueous conditions is N-[4-chloro-2-(phenylamino)phenyl]-N-methylacetamide. researchgate.net In the case of Clobazam-d5, this would be N-[4-chloro-2-(phenyl-d5-amino)phenyl]-N-methylacetamide . It is plausible that if the methanol solution were to become basic (e.g., through contamination), this labeled degradation product would form.

Fundamental Principles of Internal Standardization with Isotopic Analogs

Internal standardization is a technique used in analytical chemistry to compensate for variations in sample processing and analysis. An internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards. The internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Stable isotope-labeled internal standards, such as Clobazam-d5, are considered the gold standard for quantitative mass spectrometry. aptochem.comkcasbio.com

Mitigation of Matrix Effects and Ion Suppression Phenomena

Biological samples, such as plasma and urine, are complex mixtures containing numerous endogenous and exogenous compounds. longdom.org These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. kcasbio.comlongdom.org This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification. longdom.orgwikipedia.org

Clobazam-d5, being chemically almost identical to clobazam, experiences nearly the same matrix effects. waters.com By co-eluting with the non-deuterated analyte, it effectively normalizes for these variations. kcasbio.com Any suppression or enhancement of the signal will affect both the analyte and the internal standard to a similar degree. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification despite the presence of interfering matrix components. kcasbio.com

Comparative Chromatographic Behavior with Non-Deuterated Analytes

Ideally, a stable isotope-labeled internal standard should co-elute with its non-deuterated counterpart. aptochem.comwaters.com This ensures that both compounds experience the same analytical conditions, including any matrix effects that may occur at a specific retention time. researchgate.net Clobazam-d5, due to the small mass difference from the replacement of five hydrogen atoms with deuterium, generally exhibits very similar chromatographic behavior to clobazam. lgcstandards.com

In a study determining clobazam in human plasma, both clobazam and its internal standard, Clobazam-d5, had a retention time of 2.30 minutes, demonstrating ideal co-elution. ijpsr.com However, it is important to note that in some cases, the substitution of hydrogen with deuterium can lead to slight differences in retention times, an occurrence known as the "isotope effect". waters.comresearchgate.net This is more pronounced in some molecules than others and can be influenced by the chromatographic conditions. waters.com While often negligible, significant separation could lead to differential matrix effects and compromise the accuracy of the assay. waters.commyadlm.org Therefore, verifying co-elution during method development is a critical step.

Advantages of Deuterated Internal Standards in High-Throughput Assays

The use of deuterated internal standards like Clobazam-d5 is particularly advantageous in high-throughput assays, which are common in clinical and pharmaceutical research. These assays require rapid and robust methods to analyze a large number of samples efficiently.

Enhanced Precision and Accuracy in Quantitative Determinations

The primary advantage of using Clobazam-d5 is the significant improvement in the precision and accuracy of quantitative results. clearsynth.com By compensating for variations in sample extraction, injection volume, and ionization efficiency, the internal standard minimizes the impact of these potential sources of error. aptochem.com This leads to more reliable and reproducible data, which is crucial for clinical diagnostics and pharmacokinetic studies. researchgate.netclearsynth.com The use of SIL-IS has been shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clobazam and its major metabolite in human plasma demonstrated good accuracy and precision with a lower limit of quantification of 20 ng/mL for clobazam. nih.govnih.gov The intra-day and inter-day imprecision for clobazam was less than 5%. nih.gov Another study showed a linear calibration curve over a wide dynamic concentration range of 0.501- 499.995 ng/mL with a lower limit of quantification of 0.501 ng/mL. ijpsr.com

Isotope Mass Shift for Selective Mass Spectrometric Detection

Mass spectrometry distinguishes compounds based on their mass-to-charge ratio (m/z). The incorporation of five deuterium atoms in Clobazam-d5 results in a mass increase of five Daltons compared to the unlabeled clobazam. This mass shift allows the mass spectrometer to selectively detect and differentiate between the analyte and the internal standard, even if they co-elute chromatographically. mdpi.com

This selectivity is a key feature of using stable isotope-labeled internal standards. It allows for the simultaneous measurement of both the analyte and the internal standard in a single analytical run, which is essential for high-throughput analysis. The distinct m/z values prevent signal overlap and ensure that the quantification is based on the unique signals of each compound.

Compound Information Table

Compound NameChemical FormulaMolecular Weight
ClobazamC16H13ClN2O2300.74 g/mol
Clobazam-d5C16H8D5ClN2O2305.77 g/mol
N-desmethylclobazamC15H11ClN2O2286.72 g/mol
DiazepamC16H13ClN2O284.74 g/mol

Interactive Data Table: Linearity and Precision of Clobazam Quantification using Clobazam-d5 as an Internal Standard

The following table summarizes typical validation data for the quantification of clobazam in human plasma using an LC-MS/MS method with Clobazam-d5 as the internal standard.

ParameterClobazamN-desmethylclobazam
Linearity Range (ng/mL) 20 - 2000200 - 10000
Lower Limit of Quantification (LLOQ) (ng/mL) 20200
Intra-day Precision (%CV) < 5%< 5%
Inter-day Precision (%CV) < 5%< 5%
Accuracy at LLOQ (%) 99%Not specified
Data sourced from a study on the retrospective analysis of clobazam and N-desmethylclobazam in human plasma. nih.govnih.gov

Advanced Analytical Methodologies Employing Clobazam D5 1.0mg/ml in Methanol

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the determination of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. researchgate.net The use of a deuterated internal standard like Clobazam-d5 is crucial for correcting variations during sample preparation and analysis, thereby enhancing the reliability of the results. nih.gov

Development and Optimization of LC-MS/MS Methods for Analyte Quantification

The development of a robust LC-MS/MS method requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. Clobazam-d5, being chemically almost identical to clobazam, co-elutes and experiences similar ionization effects, making it an ideal internal standard. chromforum.org

The choice of the chromatographic column and mobile phase is critical for achieving efficient separation of the analyte from endogenous matrix components. For the analysis of clobazam and its metabolites using Clobazam-d5 as an internal standard, reversed-phase columns are commonly employed.

Several studies have demonstrated successful separation using different C18 and biphenyl (B1667301) columns. nih.govnih.govijpsr.com For instance, a Phenomenex Kinetex™ Biphenyl (50 × 2.1 mm, 1.7 μm) column has been used with an isocratic mobile phase consisting of 5 mm ammonium (B1175870) formate (B1220265) with 0.01% ammonium hydroxide (B78521) (40%) and methanol (B129727) (60%). nih.gov Another method utilized an Agilent Zorbax Eclipse Plus C-18 RRHD column (2.1 × 50 mm, 1.8 µm) with a gradient mobile phase of 0.05% formic acid in 5 mM ammonium formate (pH 3.0) and 0.1% formic acid in acetonitrile (B52724). nih.govnih.gov A Reprosil Gold XBD C18 column (100 × 3mm, 3µm) has also been reported with a mobile phase of 10 mM ammonium acetate (B1210297) buffer and 0.1% acetic acid in methanol (15:85, v/v). ijpsr.com

The optimization of the mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and additives (e.g., ammonium formate, formic acid, or acetic acid), is essential for achieving good peak shape, resolution, and sensitivity.

Table 1: Examples of Chromatographic Conditions for Clobazam Analysis using a Deuterated Internal Standard

ParameterMethod 1Method 2Method 3
Column Phenomenex Kinetex™ Biphenyl (50 × 2.1 mm, 1.7 μm) nih.govAgilent Zorbax Eclipse Plus C-18 RRHD (2.1 × 50 mm, 1.8 µm) nih.govnih.govReprosil Gold XBD C18 (100 × 3mm, 3µm) ijpsr.com
Mobile Phase A 5 mm ammonium formate with 0.01% ammonium hydroxide nih.gov0.05% formic acid in 5 mM ammonium formate, pH 3.0 nih.govnih.gov10 mM ammonium acetate buffer ijpsr.com
Mobile Phase B Methanol nih.gov0.1% formic acid in acetonitrile nih.govnih.gov0.1% acetic acid in methanol ijpsr.com
Elution Mode Isocratic (40:60, A:B) nih.govGradient nih.govnih.govIsocratic (15:85, A:B) ijpsr.com

The flow rate of the mobile phase directly impacts the retention time and the efficiency of the chromatographic separation. In published methods, flow rates typically range from 0.4 mL/min to 0.8 mL/min. nih.govnih.govmdpi.com For example, a flow rate of 0.4 mL/min was used with a total run time of 5 minutes, while another method employed a flow rate of 600 µL/minute (0.6 mL/min). nih.govnih.govnih.gov

The retention time for Clobazam-d5 is engineered to be very close to that of the unlabeled Clobazam. Due to a slight isotopic effect, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. chromforum.org In one study, the retention time for both clobazam and Clobazam-d5 was reported to be 2.30 minutes. ijpsr.com Another study reported retention times of 2.2 minutes for clobazam. nih.gov The goal is to have the internal standard and the analyte co-elute to effectively compensate for any matrix effects occurring at that specific retention time. nih.gov

Mass Spectrometric Parameter Tuning

Optimization of the mass spectrometer parameters is crucial for achieving the desired sensitivity and selectivity for the quantification of clobazam using Clobazam-d5.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of benzodiazepines like clobazam. chromatographyonline.com For clobazam and its deuterated analog, positive ESI mode is typically employed as it results in the formation of protonated molecules [M+H]+, which are stable and provide a strong signal. nih.govnih.gov The optimization of ESI parameters, such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature, is a critical step in method development to ensure efficient ionization and achieve optimal detection of the analytes. chromatographyonline.comchromatographyonline.com

Tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode provides high selectivity by monitoring specific precursor-to-product ion transitions. For Clobazam-d5, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher than that of clobazam due to the five deuterium (B1214612) atoms.

A commonly monitored transition for Clobazam is m/z 301.1 → 259.0. nih.gov Consequently, the corresponding transition for Clobazam-d5 is m/z 306.0 → 263.9. nih.gov The selection of these transitions is based on the fragmentation pattern of the molecule, where the precursor ion is fragmented in the collision cell to produce a characteristic product ion. This highly specific detection method minimizes interferences from other compounds in the matrix.

Table 2: Precursor-to-Product Ion Transitions for Clobazam and Clobazam-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Clobazam301.1259.0 nih.gov
Clobazam-d5 306.0 263.9 nih.gov

Sample Preparation Techniques for Bioanalytical Matrices

The initial and most critical step in bioanalysis is the effective extraction of the analyte of interest from the biological matrix. The choice of sample preparation technique is paramount for removing interfering substances and concentrating the analyte. Clobazam-d5 in methanol is integral to these processes, as it is introduced early to mimic the behavior of the non-labeled clobazam throughout the extraction and analysis, thereby correcting for any analyte loss.

Protein precipitation is a widely used method for sample cleanup in bioanalysis due to its simplicity and speed. ui.ac.id In this technique, an organic solvent, often methanol or acetonitrile, is added to the biological sample (e.g., plasma or whole blood) to denature and precipitate proteins. researchgate.netresearchgate.net The use of methanol is particularly relevant when employing Clobazam-d5 supplied in a methanol solution.

In a typical protocol, a small volume of plasma is mixed with a larger volume of cold methanol containing a known concentration of Clobazam-d5. mdpi.com For instance, 100 µL of a plasma sample might be treated with 300 µL of a methanol solution containing the internal standard. thermofisher.com The mixture is vortexed to ensure thorough mixing and complete protein precipitation, followed by centrifugation to pellet the precipitated proteins. researchgate.net The resulting supernatant, containing the analyte and the internal standard, is then collected for analysis. researchgate.net Some methods may incorporate a mixture of solvents, such as acetonitrile and methanol, to optimize precipitation efficiency and analyte solubility. nih.gov For instance, a ratio of 4:1 acetonitrile to methanol has been used effectively.

The efficiency of protein precipitation can be influenced by the choice of solvent and the ratio of solvent to sample. For benzodiazepines, precipitation with a mixture of methanol and zinc sulfate (B86663) has been shown to improve the lower limit of quantification (LLOQ), especially for compounds that exhibit strong protein binding. thermofisher.com

Liquid-liquid extraction is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov LLE offers a higher degree of sample cleanup compared to protein precipitation. brjac.com.br For the analysis of clobazam, various organic solvents have been employed, including hexane:dichloromethane (1:1, v/v) and ethyl acetate. researchgate.netbrjac.com.br

In a typical LLE procedure, the biological sample is first spiked with the Clobazam-d5 internal standard from the methanol stock solution. ijpsr.com The sample is then made basic, often with ammonium hydroxide, to ensure the benzodiazepines are in their non-ionized, more organic-soluble form. ojp.gov An immiscible organic solvent is added, and the mixture is vigorously shaken to facilitate the transfer of clobazam and Clobazam-d5 from the aqueous to the organic phase. After separation of the two phases, the organic layer is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument. ijpsr.com The use of Clobazam-d5 is crucial to account for any variability in extraction efficiency. ijpsr.com

Solid-phase extraction is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest while allowing impurities to pass through. nih.gov SPE is particularly useful for complex matrices like urine and whole blood. nih.govspectroscopyonline.com

For benzodiazepine (B76468) analysis, mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are often employed. nih.govyoutube.com This dual retention mechanism allows for a more rigorous and specific cleanup. youtube.com A typical SPE protocol involves four steps:

Conditioning: The SPE sorbent is conditioned with an organic solvent like methanol, followed by water or a buffer to prepare it for sample loading. nih.govojp.gov

Loading: The pre-treated sample, containing Clobazam-d5, is loaded onto the SPE column. ojp.gov

Washing: The column is washed with a series of solvents to remove interfering substances while the analyte and internal standard remain bound to the sorbent. nih.govnih.gov

Elution: A strong solvent is used to elute the analyte and internal standard from the sorbent. nih.gov For benzodiazepines on a mixed-mode cation-exchange column, elution is often achieved with a basic methanolic solution, such as 5% ammonium hydroxide in methanol. nih.gov

The development of an SPE method requires careful optimization of the sorbent type, wash solutions, and elution solvent to ensure high recovery of the analyte and effective removal of matrix components.

Method Validation Parameters for Clobazam-d5 Dependent Assays

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For quantitative bioanalytical methods relying on Clobazam-d5 as an internal standard, several key parameters must be rigorously evaluated.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standards of known concentrations. For clobazam assays, calibration curves are typically linear over a wide dynamic range. For example, a validated LC-MS/MS method for clobazam in human plasma demonstrated linearity from 0.501 to 499.995 ng/mL. ijpsr.com Another study reported a linear range of 20 to 2,000 ng/mL for clobazam. nih.gov

The relationship between concentration and instrument response is evaluated using regression analysis. A linear regression model with a weighting factor, such as 1/x or 1/x², is often applied to account for heteroscedasticity (non-constant variance) in the data. ijpsr.comnih.gov The coefficient of determination (r²) is a measure of the goodness of fit of the regression line to the data points, with a value greater than 0.99 generally considered acceptable. researchgate.net

Table 1: Representative Linearity Data for Clobazam Assays

AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)Reference
Clobazam0.501 - 499.995Weighted (1/c²) Least SquaresNot specified, but linear ijpsr.comijpsr.com
Clobazam20 - 2000Linear with 1/x weighting> 0.990 nih.gov
Clobazam20 - 500Not specified> 0.99 researchgate.net

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov The Lower Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. nih.gov

The determination of these limits is crucial for assessing the sensitivity of the analytical method. For clobazam assays, the LLOQ can vary depending on the analytical technique and the complexity of the matrix. A highly sensitive LC-MS/MS method reported an LLOQ of 0.501 ng/mL for clobazam in human plasma. ijpsr.com Other studies have established LLOQs of 20 ng/mL. nih.govnih.gov The LOD is typically lower than the LLOQ, with one study reporting an LOD of 5 ng/mL for clobazam. nih.gov

Table 2: LLOQ and LOD Values for Clobazam from Different Studies

AnalyteLLOQ (ng/mL)LOD (ng/mL)MatrixAnalytical MethodReference
Clobazam0.501Not ReportedHuman PlasmaLC-MS/MS ijpsr.com
Clobazam205Human PlasmaLC-MS/MS nih.gov
Clobazam20Not ReportedHuman PlasmaHPLC researchgate.net

Precision and Accuracy Assessments (Intra-assay and Inter-assay Variability)

The precision and accuracy of an analytical method are paramount for its validation and subsequent application in therapeutic drug monitoring and pharmacokinetic studies. The use of Clobazam-d5 as an internal standard is instrumental in correcting for potential variability during sample preparation and analysis, thereby ensuring high precision and accuracy.

Intra-assay (within-run) and inter-assay (between-run) precision are typically expressed as the coefficient of variation (CV), while accuracy is expressed as the percentage of deviation from the nominal concentration. In methods utilizing Clobazam-d5, the precision and accuracy for quantifying clobazam and N-desmethylclobazam are consistently high. For instance, one LC-MS/MS method reported intra-day precision (CV) of ≤5.2% and accuracy within ≤7.0%, while the inter-day precision was ≤3.7% with an accuracy of ≤3.9%. ijpsr.com Another validated LC-MS/MS method for clobazam and N-desmethylclobazam in human plasma demonstrated intra-day and inter-day imprecision of less than 5%. nih.govnih.gov

These low coefficients of variation underscore the method's reproducibility, a quality significantly enhanced by the consistent performance of the deuterated internal standard. The accuracy, falling well within the generally accepted limits of ±15% (and ±20% for the lower limit of quantification), confirms the method's ability to provide reliable quantitative results.

Parameter Analyte Intra-assay CV (%) Inter-assay CV (%) Accuracy (% Deviation) Reference
Precision & AccuracyClobazam< 5%< 5%99% (Overall) nih.gov
Precision & AccuracyN-desmethylclobazam< 5%< 5%99% (Overall) nih.gov
Precision & AccuracyClobazam≤ 5.2%≤ 3.7%≤ 7.0% ijpsr.com
Precision & AccuracyClobazam< 10%< 16%within ±10% researchgate.net
Precision & AccuracyN-desmethylclobazam< 6%< 6%within ±10% researchgate.net

CV: Coefficient of Variation. This table presents data on the precision and accuracy of analytical methods for Clobazam and its metabolite when using a deuterated internal standard like Clobazam-d5.

Recovery Efficiency Evaluation Across Different Sample Matrices

The recovery of an analyte and its internal standard from a biological matrix is a critical parameter evaluated during method validation. It ensures that the extraction process is efficient and reproducible across the concentration range. Clobazam-d5, sharing nearly identical physicochemical properties with the unlabeled clobazam, is expected to exhibit similar extraction behavior, making it an ideal internal standard.

Various extraction techniques are employed for clobazam and its metabolites from matrices like human plasma and serum, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsr.comnih.gov In a rapid LC-MS/MS assay using LLE, the mean extraction recovery for Clobazam-d5 was found to be 103.3%, while the recovery for clobazam was 96.4%. ijpsr.com Another study utilizing automated SPE reported a recovery of over 97% for both clobazam and its metabolite. nih.gov

The high and consistent recovery percentages demonstrate the effectiveness of these extraction procedures. The similar recovery values between the analyte and the Clobazam-d5 internal standard validate the use of the latter to compensate for any potential losses during the sample preparation steps, from initial aliquoting to final injection.

Extraction Method Matrix Analyte Mean Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Human PlasmaClobazam96.4% ijpsr.com
Liquid-Liquid Extraction (LLE)Human PlasmaClobazam-d5103.3% ijpsr.com
Solid-Phase Extraction (SPE)Serum/PlasmaClobazam> 97% nih.gov
Solid-Phase Extraction (SPE)Serum/PlasmaNorclobazam> 97% nih.gov

This table summarizes the recovery efficiency of Clobazam and its internal standard from different biological matrices using various extraction techniques.

Selectivity and Interference Evaluation in Multi-Analyte Systems

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or co-administered drugs. In LC-MS/MS analysis, selectivity is primarily achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

For Clobazam-d5, a specific MRM transition (e.g., m/z 306.0 → 263.9) is monitored, which is distinct from that of the non-labeled clobazam (e.g., m/z 301.1 → 224.1). nih.gov This mass difference prevents interference from the analyte on the internal standard channel. Method validation studies rigorously test for interference by analyzing blank matrix samples from multiple sources and samples containing potentially interfering substances.

Studies have shown that methods employing Clobazam-d5 are highly selective. For instance, in one HPLC method, none of the tested anti-epileptic or antidepressant drugs interfered with the assay. nih.gov In LC-MS/MS methods, interference between the analyte and internal standard channels is specifically tested to ensure no "crosstalk" occurs. nih.gov Techniques like post-column infusion can also be used to assess and minimize the effect of the sample matrix on ionization efficiency, further ensuring the selectivity and reliability of the assay. ijpsr.com

Stability of Clobazam-d5 in Prepared and Processed Samples

The stability of the analyte and the internal standard in the biological matrix and throughout the analytical process is crucial for accurate quantification. Clobazam-d5, as the internal standard, must remain stable during sample collection, storage, and all analytical procedures. Stability is typically assessed through freeze-thaw cycles, short-term (bench-top) stability, long-term storage stability, and autosampler/extract stability.

Stock solutions of Clobazam-d5 in methanol are generally stored at low temperatures, such as -70°C, with working solutions stored at 2-8°C to ensure stability. ijpsr.com Studies evaluating the stability of processed samples have demonstrated that both clobazam and its internal standard are stable in the autosampler for extended periods. One study reported extract stability for both clobazam and N-desmethylclobazam for up to 144 hours. nih.gov

Forced degradation studies on clobazam, while not on the deuterated form, provide insight into its inherent stability. Clobazam has been found to be relatively stable in solid form when exposed to heat and light, but it is more susceptible to degradation in aqueous solutions under stress conditions such as strong acid, base, or oxidation. nih.gov Clobazam solutions have shown acceptable stability for at least 7 days when stored in a refrigerator. nih.gov This information suggests that similar precautions should be taken when handling Clobazam-d5 solutions to prevent degradation.

Condition Matrix/Solvent Duration Result (% Remaining or Observation) Reference
Extract StabilityProcessed Plasma144 hoursStable (96% to 110% accuracy) nih.gov
Short-Term StorageAqueous Solution7 days (refrigerated)> 99% nih.gov
Heat (Forced Degradation)Aqueous Solution5 days (80°C)~55% (45% degradation) nih.gov
UV Light (Forced Degradation)Aqueous Solution5 days~65% (35% degradation) nih.gov
Basic (Forced Degradation)0.1 M NaOH1 hour (room temp)Significant degradation nih.gov
Acidic (Forced Degradation)2 M HCl1 hour (60°C)Significant degradation nih.gov

This table summarizes stability data for Clobazam under various conditions. While the data is for the non-deuterated compound, it provides a strong indication of the expected stability profile for Clobazam-d5.

Application of Clobazam D5 in Preclinical and Mechanistic Metabolic Research Methodologies

Methodologies for Investigating Metabolic Pathways of Clobazam

The use of stable isotope-labeled compounds like Clobazam-d5 is central to modern drug metabolism studies. It allows for precise tracing and differentiation between the administered compound and its metabolites versus endogenous substances.

The primary metabolic pathway for clobazam is N-demethylation to form N-desmethylclobazam, an active metabolite. nih.govresearchgate.net When Clobazam-d5 (specifically, with deuterium (B1214612) on the methyl group) is used, the corresponding metabolite is N-desmethylclobazam-d5. The identification and quantification of these deuterated species are typically accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This technique offers high sensitivity and specificity, allowing for the separation of the deuterated parent drug and its metabolites from complex biological matrices. The mass spectrometer detects the specific mass-to-charge ratio (m/z) of the target analytes. For instance, N-desmethylclobazam-d5 would have a distinct molecular weight compared to its non-deuterated counterpart, enabling unambiguous identification.

Method validation for such quantitative assays is crucial and typically follows established guidelines. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, and precision. While specific data for Clobazam-d5 assays are proprietary to the research entities performing them, the performance characteristics are expected to be similar to the well-documented methods for the non-deuterated clobazam and N-desmethylclobazam. mdpi.comnih.gov

Table 1: Representative LC-MS/MS Method Validation Parameters for Quantification in Plasma This table is an illustrative example based on published methods for non-deuterated clobazam and its metabolite, which are directly applicable to the analysis of their deuterated analogs.

ParameterClobazam-d5 (Expected)N-desmethylclobazam-d5 (Expected)Reference
Linearity Range (ng/mL)20–2000200–10,000 nih.gov
Lower Limit of Quantification (LLOQ) (ng/mL)20200 nih.gov
Intra-day Precision (CV%)<10%<6% mdpi.com
Inter-day Precision (CV%)<16%<6% mdpi.com
AccuracyWithin ±10%Within ±10% mdpi.com

In vitro systems are essential for predicting the metabolic fate of a drug candidate in a living organism. Human liver microsomes (HLMs) and hepatocytes are the most common systems used to study metabolic stability. These systems contain the primary drug-metabolizing enzymes, including the cytochrome P450 (CYP) family. nih.govnih.gov

When Clobazam-d5 is incubated with liver microsomes, the rate of its depletion over time is measured. This rate is then compared to that of non-deuterated clobazam under identical conditions. The primary N-demethylation of clobazam is mediated mainly by CYP3A4 and, to a lesser extent, by CYP2C19. nih.gov The substitution of the N-methyl group with a trideuteromethyl group (N-CD3) slows this process.

A study investigating the microsomal N-demethylation of trideuteriomethyl clobazam in rats quantified this difference as the kinetic isotope effect (kH/kD). nih.gov The results showed a significant isotope effect, confirming that N-demethylation is a rate-determining step in its metabolism.

Table 2: Kinetic Isotope Effect (kH/kD) on the N-demethylation of Trideuteriomethyl Clobazam in Rat Liver Microsomes

Microsome TypeKinetic Isotope Effect (kH/kD)Reference
Control Microsomes5.07 ± 0.37 nih.gov
Induced Microsomes3.88 ± 0.23 nih.gov

These findings demonstrate that deuteration provides a substantial increase in metabolic stability against N-demethylation, a key advantage explored in drug development. juniperpublishers.com

Stable isotope labeling is a powerful technique for elucidating complex metabolic pathways without the need for radioactive materials. By using deuterated clobazam, researchers can trace the biotransformation of the parent molecule with high confidence.

In one such study, researchers co-administered non-labeled clobazam and pentadeuteriophenyl clobazam to rats. nih.gov By analyzing bile and urine with gas chromatography-mass spectrometry (GC/MS), they could unequivocally identify metabolites originating from the drug. The deuterium atoms act as a "mass tag," creating a characteristic isotopic doublet in the mass spectrum for every metabolite, distinguishing it from endogenous compounds. This methodology facilitated the identification of a series of hydroxylated and methoxylated metabolites, including 4'-hydroxyclobazam, 4'-hydroxy N-desmethylclobazam, and various dihydroxy and hydroxy-methoxy derivatives. nih.gov The study also revealed that these metabolites were excreted as both glucuronide and sulfate (B86663) conjugates. nih.gov

Pharmacokinetic Study Design and Analytical Considerations in Non-Human Models

Preclinical pharmacokinetic (PK) studies in animal models are fundamental for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be considered for human trials.

Pharmacokinetic studies involving Clobazam-d5 typically use rodent models, such as Sprague-Dawley rats. nih.govnih.gov A standard study design involves administering a defined amount of Clobazam-d5, often dissolved in a vehicle like methanol (B129727) and further diluted for administration, via a specific route (e.g., oral gavage).

Following administration, biological samples are collected at predetermined time points. Blood is serially sampled to obtain plasma, while urine and feces are collected over intervals to assess excretion pathways. In terminal studies, various tissues, such as the brain, liver, and kidneys, can be harvested to determine the extent of drug distribution. The concentration of Clobazam-d5 and its key deuterated metabolites (like N-desmethylclobazam-d5) are then quantified in these matrices. The resulting concentration-time data are used to calculate critical pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters Investigated in Animal Studies

ParameterDescriptionRelevance
CmaxMaximum observed plasma concentrationIndicates the rate and extent of absorption
TmaxTime to reach CmaxIndicates the rate of absorption nih.govnih.gov
AUCArea under the plasma concentration-time curveRepresents total systemic drug exposure nih.gov
t1/2Half-lifeIndicates the rate of drug elimination from the body nih.gov
CL/FApparent total clearance of the drug from plasmaMeasures the body's efficiency in eliminating the drug nih.govresearchgate.net
Vd/FApparent volume of distributionIndicates the extent of drug distribution into tissues nih.govresearchgate.net

The accurate quantification of Clobazam-d5 and its metabolites in diverse biological matrices is the analytical backbone of any pharmacokinetic study. LC-MS/MS is the gold standard for this purpose due to its superior selectivity and sensitivity. nih.gov

The analytical method involves several key steps:

Sample Preparation: This step is critical for removing interfering substances like proteins and lipids. For plasma, techniques such as protein precipitation or liquid-liquid extraction are common. mdpi.comnih.gov For tissues like the brain, a homogenization step is required first to create a uniform suspension, which is then extracted.

Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate Clobazam-d5 and its metabolites based on their polarity before they enter the mass spectrometer. mdpi.com

Mass Spectrometric Detection: Using a triple quadrupole mass spectrometer, analytes are detected via selected reaction monitoring (SRM). This highly specific mode monitors a predefined fragmentation of the parent ion into a product ion, minimizing the likelihood of interferences and ensuring accurate quantification, even at very low concentrations.

The use of a stable isotope-labeled internal standard (IS), which is different from the analyte (e.g., Clobazam-d9 as an IS for Clobazam-d5), is standard practice. The IS is added at the beginning of sample preparation and corrects for any variability in extraction recovery or matrix effects, thereby ensuring the robustness and accuracy of the results.

Role of Clobazam-d5 in Bioavailability and Distribution Studies (Methodological Aspects)

In the landscape of preclinical and mechanistic metabolic research, particularly in pharmacokinetic assessments, the precision and reliability of analytical methodologies are paramount. Bioavailability and distribution studies, which characterize the extent and rate of drug absorption and its subsequent movement throughout the body, rely on the accurate quantification of the target analyte in complex biological matrices. clearsynth.com Clobazam-d5, a deuterated stable isotope-labeled analog of clobazam, serves a critical methodological function as an internal standard in these investigations. ijpsr.comaptochem.com Its use is integral to robust bioanalytical method development, especially for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone for quantitative drug analysis. ijpsr.comkcasbio.comwuxiapptec.com

Bioavailability studies, including those assessing bioequivalence between different formulations, heavily depend on this methodology. For instance, in studies comparing a clobazam oral suspension to a tablet formulation, LC-MS/MS methods utilizing a deuterated internal standard were employed to generate the necessary pharmacokinetic data. fda.govaesnet.org These studies measure key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve from time zero to infinity (AUC0-inf). fda.govaesnet.org The reliability of these parameters is directly tied to the validated analytical method.

The development and validation of these LC-MS/MS methods involve several key steps where Clobazam-d5 is essential. A stock solution of Clobazam-d5 (e.g., 1.0 mg/mL in methanol) is used to prepare working solutions that are spiked into calibration standards, quality control (QC) samples, and the unknown study samples. ijpsr.com The method is validated to demonstrate its performance characteristics.

Several studies have detailed the parameters for such validated methods. For example, one LC-MS/MS assay for clobazam in human plasma used Clobazam-d5 as the internal standard and was validated over a concentration range of 0.501 to 499.995 ng/mL. ijpsr.comijpsr.com The lower limit of quantification (LLOQ) was established at 0.501 ng/mL, demonstrating high sensitivity. ijpsr.comijpsr.com Another validation performed for a bioequivalence study established a calibration range of 1.00 to 1000.00 ng/mL. fda.gov The precision and accuracy of these methods are typically required to be within ±15% (and ±20% at the LLOQ). fda.gov

The following interactive tables summarize key methodological details and findings from research utilizing Clobazam-d5 or other stable isotope-labeled internal standards for clobazam analysis.

Table 1: Bioanalytical Method Parameters for Clobazam Quantification Using a Stable Isotope-Labeled Internal Standard This table presents typical parameters from validated LC-MS/MS methods used in pharmacokinetic and bioequivalence studies.

ParameterStudy 1 FindingsStudy 2 FindingsStudy 3 Findings
Internal StandardClobazam-d8Clobazam-d5Clobazam-13C6
Analytical TechniqueLC-MS/MSLC-MS/MSLC-MS/MS
MatrixHuman PlasmaHuman PlasmaHuman Plasma
Calibration Range (ng/mL)1.00 - 1000.00 fda.gov0.501 - 499.995 ijpsr.com20 - 2000 nih.gov
Lower Limit of Quantification (LLOQ) (ng/mL)1.00 fda.gov0.501 ijpsr.com20 nih.gov
Inter-Run Precision (%CV)≤7.37 fda.govNot Reported<5 nih.gov
Inter-Run Accuracy (%RE)-0.50 to 4.39 fda.govNot ReportedNot Reported
Mean Extraction RecoveryNot Reported>96.4% (Clobazam), >103.3% (IS) ijpsr.comNot Reported

Table 2: Mass Spectrometry Transitions for Clobazam and Clobazam-d5 This table shows the specific precursor and product ion mass-to-charge ratios (m/z) used to identify and quantify clobazam and its deuterated internal standard in an LC-MS/MS assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Clobazam301.10259.10 ijpsr.com
Clobazam-d5306.15264.05 ijpsr.com

In distribution studies, which assess how a drug partitions into various tissues, the same analytical principles apply. Quantifying the concentration of clobazam in different tissues requires a robust method to handle diverse and complex biological matrices. The use of Clobazam-d5 as an internal standard is crucial for mitigating the significant matrix effects that can vary between different tissue types, ensuring that the measured concentrations accurately reflect the drug's distribution. The mean apparent volume of distribution (Vd/F) for clobazam has been reported to be between 99 and 120 L, indicating wide distribution into peripheral tissues. nih.gov The generation of such pharmacokinetic data is underpinned by these precise bioanalytical methods.

Quality Assurance and Reference Standard Considerations for Clobazam D5 1.0mg/ml in Methanol

Characterization and Certification of Clobazam-d5 Reference Materials

The utility of Clobazam-d5 as an internal standard is fundamentally dependent on its well-defined chemical and isotopic characteristics. Certified reference materials (CRMs) of Clobazam-d5 are essential for calibrating instruments and validating analytical methods. lgcstandards.comcerilliant.com

Verification of Isotopic Purity and Chemical Purity

Isotopic Purity: The defining feature of Clobazam-d5 is the substitution of five hydrogen atoms with deuterium (B1214612) atoms on the phenyl ring. This substitution results in a molecular weight of approximately 305.77 g/mol , distinct from the non-deuterated clobazam (300.74 g/mol ). lgcstandards.com Verification of isotopic purity is paramount to prevent cross-interference with the analyte of interest during mass spectrometric analysis. This is typically achieved using high-resolution mass spectrometry (HRMS) to confirm the mass-to-charge (m/z) ratio and the isotopic distribution pattern.

Chemical Purity: The chemical purity of the Clobazam-d5 reference material is equally critical. Impurities, including the parent compound clobazam or its metabolites like N-desmethylclobazam, can compromise the accuracy of analytical results. lgcstandards.comsimsonpharma.com High-performance liquid chromatography (HPLC) is a common technique used to assess chemical purity, with standards often specifying a purity of greater than 95%. lgcstandards.comlgcstandards.com

A summary of the key molecular properties of Clobazam and its deuterated form is presented below:

PropertyClobazamClobazam-d5
Molecular Formula C₁₆H₁₃ClN₂O₂C₁₆H₈D₅ClN₂O₂
Molecular Weight ( g/mol ) 300.74 nih.gov305.77 lgcstandards.com
Deuterium Substitution NonePhenyl ring (5D)
CAS Number 22316-47-8 sigmaaldrich.com129973-76-8 lgcstandards.com

Strategies for Managing Batch-to-Batch Variability

Batch-to-batch variability in reference materials can arise from inconsistencies in the manufacturing process, leading to differences in purity, concentration, and isotopic distribution. sartorius.com Such variability can significantly impact the reproducibility and reliability of analytical methods over time. nih.govresearchgate.net

Strategies to manage this variability include:

Comprehensive Characterization: Each new batch of Clobazam-d5 reference material should undergo rigorous testing to confirm its identity, purity, and concentration. researchgate.net

Bridging Studies: When a new batch is introduced, a bridging study should be performed to compare its performance against the previous batch. This ensures that the transition to a new batch does not introduce a systematic bias in the results.

Use of a "Golden Batch": Establishing a well-characterized "golden batch" as an internal primary standard can help in the qualification of subsequent batches. sartorius.com

Role of Certificate of Analysis (CoA) in Research Traceability

The Certificate of Analysis (CoA) is a critical document that accompanies a certified reference material. cerilliant.com It provides detailed information about the characterization of the material and ensures its traceability to national or international standards.

Key information typically found on a CoA for Clobazam-d5 (1.0mg/ml in Methanol) includes:

Product Identification: Name, catalog number, and CAS number. lgcstandards.com

Concentration: The certified concentration of Clobazam-d5 in methanol (B129727), often with an uncertainty value. cerilliant.com

Purity: Data on both chemical and isotopic purity, including the methods used for determination (e.g., HPLC, Mass Spectrometry). lgcstandards.com

Storage Conditions: Recommended storage temperature to ensure stability. lgcstandards.com

Date of Certification and Expiry: Information on the shelf-life of the reference material.

Stability Profile of Clobazam-d5 (1.0mg/ml in Methanol) Solution

The stability of the Clobazam-d5 solution is crucial for its reliable use as an internal standard. Degradation of the compound or changes in its concentration can lead to inaccurate quantification of the target analyte.

Optimal Storage Conditions for Long-Term Integrity

To maintain the long-term integrity of the Clobazam-d5 (1.0mg/ml in Methanol) solution, specific storage conditions are recommended.

Temperature: The standard recommendation for long-term storage is at -20°C. lgcstandards.comsigmaaldrich.com This temperature minimizes the risk of degradation and solvent evaporation.

Container: The solution should be stored in its original, tightly sealed ampule or vial to prevent contamination and changes in concentration due to solvent evaporation. lgcstandards.com It is often supplied in amber glass vials to protect the compound from light.

Studies on the non-deuterated clobazam have shown that while the solid form is relatively stable, aqueous solutions are more susceptible to degradation. nih.govnih.gov Although methanol provides a more stable environment than water, adherence to recommended storage conditions is still critical.

Assessment of Degradation Under Various Temperature and Light Exposures

Forced degradation studies are essential to understand the stability of Clobazam-d5 under non-ideal conditions. While specific degradation studies on Clobazam-d5 in methanol are not extensively published, data from its parent compound, clobazam, provide valuable insights.

Studies on clobazam have shown that it degrades under acidic and basic conditions. nih.govfda.gov Furthermore, aqueous solutions of clobazam show significant degradation when exposed to visible and UV light. nih.govnih.gov While the solid form is more resistant to heat and light, solutions are more labile. nih.gov

A summary of clobazam's degradation under different stress conditions is presented below:

ConditionClobazam Bulk Drug (Solid)Clobazam Aqueous Solution
Visible Light Relatively Stable nih.govnih.govSignificant Degradation nih.govnih.gov
UV Light Relatively Stable nih.govnih.govSignificant Degradation nih.govnih.gov
Heat Relatively Stable nih.govnih.govSignificant Degradation nih.gov
Acidic (2 M HCl) Significant Degradation nih.govnih.govNot specified
Basic (0.1 M NaOH) Significant Degradation nih.govnih.govNot specified
**Oxidative (3% H₂O₂) **Significant Degradation nih.govnih.govNot specified

Given these findings, it is crucial to protect the Clobazam-d5 (1.0mg/ml in Methanol) solution from prolonged exposure to high temperatures and light to prevent degradation and ensure the accuracy of analytical results.

Impact of Freeze-Thaw Cycles on Concentration and Purity

The stability of reference standards is paramount for ensuring the accuracy and reliability of analytical measurements. clearsynth.com When a standard like Clobazam-d5 is dissolved in methanol, its stability can be influenced by storage conditions, particularly repeated freeze-thaw cycles. This process can introduce physical and chemical stresses on the dissolved compound and the solution itself.

During freezing, the solvent (methanol) and the solute (Clobazam-d5) can behave differently, potentially leading to the formation of concentration gradients as the solvent crystallizes. This phenomenon, known as cryoconcentration, can expose the solute to localized high concentrations, which may promote degradation or precipitation. sartorius.ba Upon thawing, these effects might not be completely reversible, potentially altering the homogeneity and concentration of the solution.

The potential impact of freeze-thaw cycles on a Clobazam-d5 solution is illustrated in the hypothetical data table below. This table models a potential scenario of gradual degradation and is for illustrative purposes, highlighting the importance of empirical stability testing for each specific reference material.

Table 1: Hypothetical Impact of Freeze-Thaw Cycles on Clobazam-d5 (1.0 mg/ml in Methanol)

Number of Freeze-Thaw CyclesMeasured Concentration (mg/ml)Purity (%) by HPLCObservations
0 (Initial)1.00099.9Clear, colorless solution
10.99899.8No visible change
30.99599.6Slight increase in minor impurity peak
50.98999.2Minor impurity peak more prominent
100.97598.5Appearance of a new, small degradation peak

Note: This data is illustrative and intended to model potential degradation. Actual stability must be determined experimentally.

To mitigate the risks associated with freeze-thaw cycles, it is best practice to aliquot reference standard solutions into single-use vials. This practice minimizes the number of times the primary stock solution is subjected to temperature fluctuations, thereby preserving its integrity over its intended shelf-life. bebpa.org

Regulatory and Handling Guidelines for Deuterated Reference Substances in Research

Deuterated compounds, such as Clobazam-d5, are critical tools in analytical chemistry, particularly in mass spectrometry-based methods where they serve as ideal internal standards. resolvemass.cathalesnano.com Their use ensures greater accuracy and precision in the quantification of the non-deuterated analyte. clearsynth.com The proper handling and regulation of these reference substances are essential to maintain their quality and ensure the validity of research data.

Regulatory bodies and quality standard organizations, such as the United States Pharmacopeia (USP), provide general guidelines for the storage and handling of reference standards. usp.org While these may not be specific to deuterated compounds, they form the foundation of good laboratory practice. Key recommendations often include:

Storage: Standards should be stored in their original, tightly sealed containers to prevent contamination and solvent evaporation. They must be protected from light and heat, and any specific storage temperatures indicated on the certificate of analysis (e.g., refrigeration at 4°C or freezing at -20°C to -80°C) must be strictly followed. usp.orgresearchgate.netcasss.org

Documentation: A comprehensive certificate of analysis (CoA) is crucial. This document should provide information on the identity, purity, concentration, and any special storage or handling requirements, including freeze-thaw stability. nih.gov

Usage: When preparing dilutions or using the standard, it is important to allow the container to reach ambient temperature before opening to prevent condensation from introducing water into the methanol solution. Any weighing of the substance must be done accurately, and clean, dry labware should always be used. usp.org

Aliquotting: As previously mentioned, to avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to divide the standard solution into smaller, single-use aliquots for daily use. bebpa.org

Deuterated standards are integral to bioanalytical method validation as stipulated by various regulatory agencies. nih.gov Their use helps to compensate for variations in sample preparation and instrument response, a phenomenon known as matrix effects. resolvemass.ca Therefore, ensuring the stability and purity of the deuterated internal standard is as critical as for the calibration standards.

Table 2: General Handling and Regulatory Checklist for Deuterated Reference Standards

Guideline CategoryKey Action/ConsiderationRationale
Receipt & Storage Verify CoA upon receipt. Store immediately at the recommended temperature (e.g., 4°C or -20°C). Protect from light.To ensure the material meets specifications and to prevent degradation from environmental factors.
Preparation for Use Allow the container to equilibrate to room temperature before opening. Use calibrated equipment and volumetric glassware.Prevents contamination from atmospheric moisture and ensures accurate measurements.
Handling Avoid cross-contamination. Use dedicated and clean laboratory equipment.Maintains the purity of the standard.
Stability Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Monitor for any signs of precipitation or color change.Preserves the concentration and integrity of the standard solution over time.
Disposal Dispose of expired or degraded standards according to institutional and local regulations for chemical waste.Ensures safety and environmental compliance.

By adhering to these guidelines, researchers can ensure the continued quality and integrity of Clobazam-d5 and other deuterated reference substances, which is fundamental for producing robust and reproducible scientific results.

Future Research Trajectories and Methodological Innovations for Clobazam D5

Development of Novel Spectroscopic and Chromatographic Techniques

The accurate quantification of clobazam and its metabolites is paramount for therapeutic drug monitoring and pharmacokinetic studies. nih.govmdpi.comnih.gov Future research is focused on developing more sensitive and efficient analytical methods.

Spectroscopic Techniques:

Novel spectroscopic techniques are being explored to enhance the detection and structural elucidation of deuterated compounds like Clobazam-d5. researchgate.net While traditional methods like UV-visible and FT-IR spectroscopy are used for identification, advanced techniques such as 2D-NMR and mass spectrometry offer deeper structural insights. researchgate.net The development of hyphenated techniques like LC-NMR and UPLC-MS allows for simultaneous separation and structural analysis. researchgate.net For instance, the use of deuterated standards in techniques like MALDI-TOF mass spectrometry is crucial for accurate protein identification and analysis. nih.gov Furthermore, advancements in techniques like proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) offer high sensitivity for detecting volatile organic compounds, which could be adapted for related analytical challenges. mdpi.com

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the determination of clobazam. nih.govlongdom.orgtaylorfrancis.com However, the future lies in the development of ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography techniques to improve resolution and reduce analysis time. The use of novel stationary phases and mobile phase compositions in HPLC can lead to better separation of clobazam, its metabolites, and potential interferents. nih.gov For example, a study demonstrated the successful separation of clobazam and its degradation products using a Nova-Pak C18 column with a specific mobile phase. nih.gov Similarly, High-Performance Thin-Layer Chromatography (HPTLC) has been validated as a simple and cost-effective method for quantifying serum clobazam levels. longdom.org The development of advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers high sensitivity and specificity for the quantification of clobazam and N-desmethylclobazam in plasma. nih.gov

Table 1: Current and Future Analytical Techniques for Clobazam-d5

Analytical TechniqueCurrent ApplicationFuture Direction
Spectroscopy
UV-Visible SpectroscopyIdentificationEnhanced sensitivity for low-concentration samples
FT-IR SpectroscopyFunctional group identificationMiniaturization for in-field analysis
NMR SpectroscopyStructural elucidationHigher field magnets for increased resolution
Mass Spectrometry (MS)Quantification and structural analysisHigh-resolution MS for complex mixture analysis
Chromatography
HPLCQuantification in biological matricesUHPLC for faster analysis and improved resolution
GCAnalysis of clobazam and its metabolitesMiniaturized GC systems for point-of-care testing
HPTLCQuantitative estimation in serumAutomation and high-throughput screening
LC-MS/MSHigh-sensitivity quantificationIntegration with other 'omics' platforms

Expanded Applications of Clobazam-d5 in Proteomic and Lipidomic Quantitation

The use of stable isotope-labeled internal standards is a cornerstone of quantitative proteomics and lipidomics. nih.govnih.gov Clobazam-d5, while primarily used for therapeutic drug monitoring, has the potential for broader applications in these fields.

Proteomics:

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) and isotope-coded affinity tags (ICAT) are widely used methods. nih.govyoutube.comyoutube.com These techniques rely on the incorporation of stable isotopes to differentiate and quantify proteins from different samples. youtube.com While not a direct application, the principles behind using Clobazam-d5 as an internal standard are transferable to these more complex analyses. Future research could explore the development of deuterated probes based on the benzodiazepine (B76468) structure to study protein-drug interactions and off-target effects.

Lipidomics:

Stable isotope-labeled lipids are considered the gold standard for absolute quantification in lipidomics. nih.gov The analytical challenges in lipidomics, such as the vast diversity of lipid species, necessitate the use of reliable internal standards. nih.gov While Clobazam-d5 is not a lipid, the methodologies for its use in quantitative analysis can be adapted. Future research could focus on synthesizing deuterated lipid standards that are structurally similar to endogenous lipids, improving the accuracy of lipid quantitation.

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds is a rapidly evolving field. researchgate.netacs.orgnih.gov Innovations in deuterium labeling technologies are crucial for producing a wider range of internal standards and for developing deuterated drugs with improved pharmacokinetic properties. musechem.comacs.org

Recent developments have focused on late-stage functionalization and hydrogen isotope exchange (HIE) reactions, which allow for the introduction of deuterium into complex molecules without the need for de novo synthesis. musechem.comresearchgate.netx-chemrx.com Catalysts based on iridium and ruthenium have shown high efficiency in mediating HIE reactions. musechem.com Furthermore, the use of flow chemistry is emerging as a powerful tool for the cost-effective and regioselective deuterium labeling of pharmaceuticals. x-chemrx.com

Table 2: Emerging Deuterium Labeling Technologies

TechnologyDescriptionPotential Impact on Clobazam-d5 Synthesis
Late-Stage Functionalization Introduction of deuterium at a late step in the synthetic route. musechem.comx-chemrx.comMore efficient and cost-effective synthesis of Clobazam-d5 and other deuterated benzodiazepines.
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium using a catalyst. musechem.comresearchgate.netEnables the labeling of a wider range of positions on the clobazam molecule.
Flow Chemistry Continuous synthesis of deuterated compounds in a microreactor. x-chemrx.comScalable and automated production of Clobazam-d5.
Nanoparticle Catalysts Use of nanoparticles to catalyze deuteration reactions. musechem.comImproved reaction efficiency and selectivity.

Integration of Clobazam-d5 into Multi-Analyte Panel Methodologies

The trend in clinical and toxicological analysis is moving towards multi-analyte panels that can simultaneously measure a wide range of compounds. The inclusion of Clobazam-d5 in these panels is essential for the accurate quantification of clobazam alongside other antiepileptic drugs, benzodiazepines, or drugs of abuse.

The development of such panels requires careful optimization of chromatographic and mass spectrometric conditions to ensure the separation and detection of all target analytes without interference. The use of a stable isotope-labeled internal standard for each analyte, such as Clobazam-d5 for clobazam, is crucial for achieving accurate and reliable results. youtube.com Future research will focus on expanding the scope of these panels to include a broader range of clinically relevant compounds and on validating these methods according to stringent regulatory guidelines.

Q & A

Basic Research Questions

Q. How should Clobazam-d5 in methanol be stored to ensure stability and prevent degradation?

  • Methodological Answer : Store the solution at -20°C in airtight, amber glass vials to minimize photodegradation and solvent evaporation. Avoid repeated freeze-thaw cycles, as methanol’s high vapor pressure (-20°C flash point) can alter concentration . Verify stability using periodic LC-MS analysis to detect degradation products (e.g., demethylation or oxidation byproducts) .

Q. What precautions are necessary when handling Clobazam-d5 in methanol for in vitro assays?

  • Methodological Answer : Use chemical fume hoods to mitigate methanol vapors (vapor pressure: 127 mm Hg). Pre-warm refrigerated solutions to room temperature before use to avoid condensation, which can dilute the solution. For cell-based studies, ensure methanol concentration in final assays is ≤0.1% (v/v) to prevent cytotoxicity .

Q. How can researchers confirm the concentration of Clobazam-d5 in methanol?

  • Methodological Answer : Quantify via UV spectrophotometry at λmax ~232 nm (validated for Clobazam analogs) or LC-MS with a deuterated internal standard (e.g., Clobazam-<sup>13</sup>C6) to correct for matrix effects . Cross-validate with certificate of analysis (CoA) data provided by suppliers .

Advanced Research Questions

Q. How can cross-reactivity between Clobazam-d5 and its metabolites (e.g., N-Desmethylclobazam) be minimized in LC-MS/MS assays?

  • Methodological Answer : Optimize chromatographic separation using a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Set mass transitions to unique fragments (e.g., m/z 329.80 → 271.10 for Clobazam-d5; m/z 286.71 → 228.05 for N-Desmethylclobazam) . Use high-resolution MS (HRMS) to resolve isotopic clusters from co-eluting benzodiazepines .

Q. What experimental design is recommended for pharmacokinetic studies of Clobazam-d5 in rodent models?

  • Methodological Answer :

  • Dosing : Administer Clobazam-d5 via intraperitoneal injection (1–5 mg/kg) with methanol evaporated under nitrogen and reconstituted in saline to avoid solvent toxicity .
  • Sampling : Collect plasma/brain tissue at serial time points (0.5–24 hr). Extract using protein precipitation (acetonitrile:methanol, 4:1) with deuterated internal standards (e.g., Alprazolam-d5) to normalize recovery .
  • Analysis : Use LC-HRMS to distinguish Clobazam-d5 from endogenous isomers and quantify metabolite ratios (parent: m/z 300.74; Norclobazam: m/z 286.71) .

Q. How can researchers validate the deuterium retention efficiency of Clobazam-d5 under harsh ionization conditions (e.g., ESI+)?

  • Methodological Answer : Perform stability tests by subjecting the compound to elevated temperatures (40°C) or acidic mobile phases (pH 2–3). Monitor deuterium loss via mass shift analysis (e.g., Δ*+1* for H-D exchange). Use post-column infusion of D2O to stabilize deuterium retention in LC-MS interfaces .

Q. What strategies address batch-to-batch variability in Clobazam-d5 reference materials?

  • Methodological Answer :

  • Quality Control : Cross-reference CoAs for isotopic purity (≥98%) and solvent composition .
  • In-House Validation : Prepare calibration curves (0.1–10 µg/mL) spiked into biological matrices (e.g., plasma) to assess linearity (R<sup>2</sup> >0.99) and inter-day precision (CV <15%) .
  • Collaborative Trials : Share samples with partner labs using harmonized SOPs to evaluate reproducibility .

Q. How can forced degradation studies be structured to evaluate Clobazam-d5 stability in methanol?

  • Methodological Answer : Expose the solution to:

  • Oxidative Stress : 3% H2O2 at 25°C for 24 hr.
  • Photolysis : UV light (254 nm) for 48 hr.
  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 6 hr.
    Analyze degradation products via LC-HRMS and compare fragmentation patterns to known impurities (e.g., 7-chloro analogs) .

Methodological Best Practices

  • Internal Standard Selection : Use structurally analogous deuterated standards (e.g., Alprazolam-d5) to correct for ion suppression in biological matrices. Avoid non-deuterated analogs due to co-elution risks .
  • Data Contradiction Analysis : If metabolite ratios deviate from literature values (e.g., Norclobazam/Clobazam >0.5), re-examine extraction efficiency or enzymatic activity (CYP2C19 polymorphisms) in study models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.